molecular formula C12H16ClN3O3S B4423765 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B4423765
M. Wt: 317.79 g/mol
InChI Key: JWTRHEYCIAQPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known by its chemical name, N-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]acetamide, and is synthesized through a multi-step process that involves several chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide is not fully understood. However, it is believed that this compound acts by modulating the activity of various cellular and molecular targets, including ion channels, receptors, and enzymes. In particular, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to modulate the activity of various cellular and molecular targets, including ion channels, receptors, and enzymes. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide in lab experiments is its high potency and selectivity for various cellular and molecular targets. This compound has also been shown to have good pharmacokinetic properties, making it a potential drug candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.

Future Directions

There are several future directions for research on 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide. One direction is to further investigate the mechanisms underlying the compound's effects on various cellular and molecular targets, including ion channels, receptors, and enzymes. Another direction is to evaluate the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for producing this compound and its analogs with improved pharmacological properties.

Scientific Research Applications

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its effects on various cellular and molecular targets, including ion channels, receptors, and enzymes. In neuroscience, this compound has been investigated for its potential as a tool for studying the mechanisms underlying synaptic transmission and plasticity.

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTRHEYCIAQPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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